molecular formula C7H4BrF2NO3 B2927826 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene CAS No. 1261441-47-7

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene

Cat. No.: B2927826
CAS No.: 1261441-47-7
M. Wt: 268.014
InChI Key: OOWPZKIOAPIRQZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a nitro group

Scientific Research Applications

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(difluoromethoxy)-5-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: 3-(Difluoromethoxy)-5-aminobenzene.

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4-nitrobenzene: Lacks the difluoromethoxy group, resulting in different chemical and physical properties.

    3-(Difluoromethoxy)-5-nitrobenzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity patterns and potential applications. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-4-1-5(11(12)13)3-6(2-4)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWPZKIOAPIRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-nitrophenol (3.1 g, 14.4 mmol) and powdered sodium hydroxide (0.63 g, 15.8 mmol) in DMF (14 mL), sodium chlorodifluoroacetate (4.4 g, 28.7 mmol) was added in five portions every 0.5 hour to the warmed reaction mixture at to 55° C. The reaction was maintained at to 55° C. for 1 day and then allowed to cool to room temperature. The reaction mixture was partitioned between EtOAc and water, the layers separated, and the aqueous portion was extracted (2×25 mL) EtOAc and the combined organic layers were washed with aqueous 1.0 M NaOH solution (3×25 mL), water (3×25 mL) and brine (50 mL). The organic layer was dried (MgSO4), and concentrated. The resulting residue was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes) to afford 1-bromo-3-(difluoromethoxy)-5-nitrobenzene (160 mg, 0.6 mmol). 1H NMR (400 MHz, CDCl3) δ 6.61 (t, J=71.6 Hz, 1H) 7.65 (s, 1H) 7.96 (s, 1H) 8.21-8.31 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

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